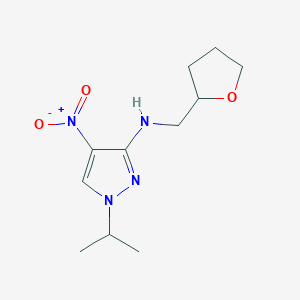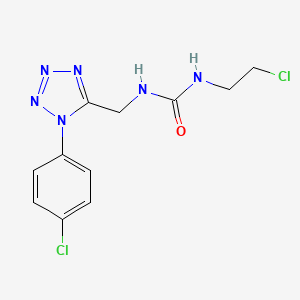![molecular formula C14H15ClN2OS B2408726 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 728908-01-8](/img/structure/B2408726.png)
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide, also known as 2-chloro-N-ethyl-4-phenylthiazol-2-ylpropionamide or CETP, is a compound of interest due to its potential use in various scientific research applications. CETP is a synthetic compound with a molecular weight of about 310.4 g/mol, and a melting point of about 177-178°C. CETP is a white crystalline solid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Synthesis of New Thiazole Derivatives
Researchers synthesized various 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, exploring their antimicrobial activities. Some derivatives demonstrated significant antibacterial activity, and others showed potent anticandidal effects against strains like C. parapsilosis and C. glabrata. The study also explored the cytotoxic activities of these compounds against different human leukemia and mouse embryonic fibroblast cells, identifying specific compounds with high cytotoxicity against select cell lines. This research reveals the potential of such compounds in developing new antimicrobial agents and in cancer research (Dawbaa, 2021).
Antibacterial and Antifungal Agents
Various derivatives incorporating the thiazole moiety have been synthesized, with a focus on their antimicrobial and antifungal activities. Certain compounds from these series showed excellent antibacterial and anti-fungal activities, highlighting their potential in developing new therapeutics in this area (Zala, 2015).
Urease Inhibition and Low Cytotoxicity
A novel series of bi-heterocyclic propanamides were synthesized and tested for their urease inhibitory potential. The entire series exhibited promising activity against the urease enzyme, with all compounds found to be less cytotoxic agents. This study not only contributes to our understanding of urease inhibitors but also highlights the therapeutic potential of these compounds with minimal cytotoxicity (Abbasi, 2020).
Propiedades
IUPAC Name |
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-10-4-6-11(7-5-10)12-8-19-14(16-12)17-13(18)9(2)15/h4-9H,3H2,1-2H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPFFMUNSCOOPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)
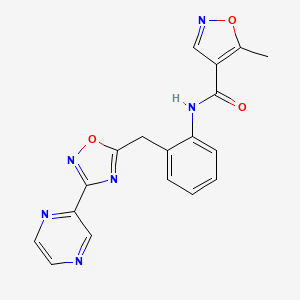
![6-[[4-(3-methoxyphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2408645.png)
![7-[(4-Fluorosulfonyloxyphenyl)methyl-methylamino]-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B2408646.png)
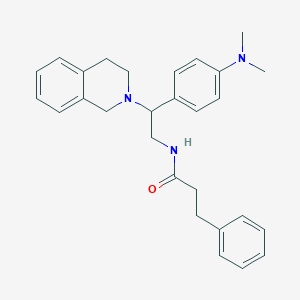
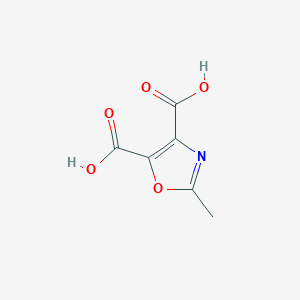
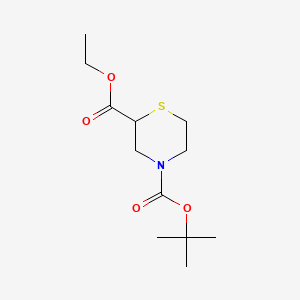
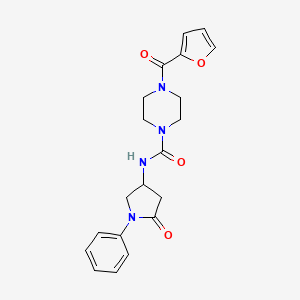
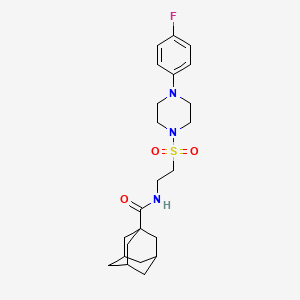
![Tert-butyl 2-(aminomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2408655.png)
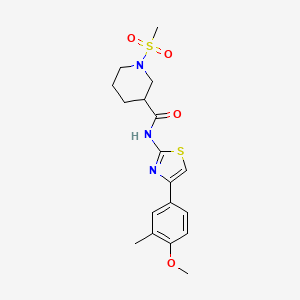
![4,6-Dimethyl-3-(phenylsulfonyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine](/img/structure/B2408657.png)
